molecular formula C10H10FN3 B11904212 8-Fluoro-2-methylquinoline-5,6-diamine

8-Fluoro-2-methylquinoline-5,6-diamine

Cat. No.: B11904212
M. Wt: 191.20 g/mol
InChI Key: RFZKSBZSYQFMSF-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinoline-5,6-diamine is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

The synthesis of 8-Fluoro-2-methylquinoline-5,6-diamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the direct fluorination of quinoline derivatives can be performed using electrophilic fluorinating agents . Industrial production methods may involve large-scale cyclization reactions and the use of organometallic compounds for functionalization .

Chemical Reactions Analysis

8-Fluoro-2-methylquinoline-5,6-diamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinoline N-oxides, hydrogenated quinolines, and substituted quinolines .

Scientific Research Applications

8-Fluoro-2-methylquinoline-5,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methylquinoline-5,6-diamine involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s ability to bind to these targets, thereby inhibiting their activity. This inhibition can lead to antibacterial, antiviral, and antineoplastic effects .

Comparison with Similar Compounds

8-Fluoro-2-methylquinoline-5,6-diamine can be compared with other fluorinated quinolines, such as:

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

What sets this compound apart is its unique substitution pattern, which can result in distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

8-fluoro-2-methylquinoline-5,6-diamine

InChI

InChI=1S/C10H10FN3/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,12-13H2,1H3

InChI Key

RFZKSBZSYQFMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)N)N)F

Origin of Product

United States

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